N,N-Dimethyl-L-Valine

Description

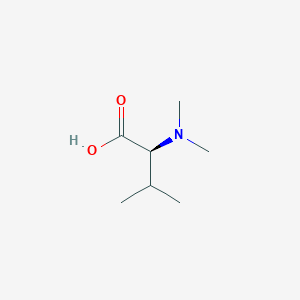

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451600 | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-32-0 | |

| Record name | N,N-Dimethyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethyl-L-Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N,N-Dimethyl-L-Valine, a derivative of the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Core Chemical Properties

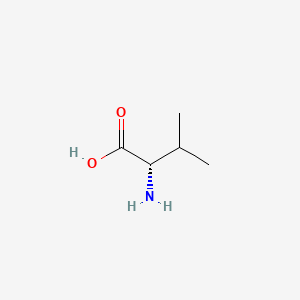

This compound is a chiral amino acid derivative characterized by the substitution of the two amine protons of L-valine with methyl groups. This modification significantly alters its chemical properties compared to its parent amino acid.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 2812-32-0 | [1] |

| Appearance | White to off-white crystalline solid | [] |

| Melting Point | 153 °C (unconfirmed) | |

| Boiling Point | 209 °C (unconfirmed) | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) | [3] |

Spectroscopic Data

Note: The following are predicted or typical values and should be confirmed by experimental data.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.0 | Doublet | -CH(CH₃)₂ | |

| ~2.2 | Multiplet | -CH(CH₃)₂ | |

| ~2.3 | Singlet | -N(CH₃)₂ | |

| ~3.0 | Doublet | α-CH | |

| ~11.0 | Singlet (broad) | -COOH |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH(CH₃)₂ | |

| ~30 | -CH(CH₃)₂ | |

| ~45 | -N(CH₃)₂ | |

| ~70 | α-CH | |

| ~175 | -COOH |

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines. This reductive amination procedure uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium (B1175870) salts.[4][5][6]

Reaction Scheme:

References

N,N-Dimethyl-L-Valine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-L-valine is a methylated derivative of the essential branched-chain amino acid, L-valine. Its structural modifications, specifically the presence of two methyl groups on the alpha-amino nitrogen, impart unique physicochemical properties that distinguish it from its parent molecule. This alteration increases its lipophilicity, which can influence its biological behavior, including interactions with enzymes and receptors.[1] Primarily utilized as a synthetic intermediate in pharmaceutical research and a chiral auxiliary, its full biological significance and specific signaling pathways remain an area of active investigation. This document provides a comprehensive summary of the known structural, physical, and chemical properties of this compound, outlines a general synthetic approach, and discusses its potential, though largely unelucidated, biological roles.

Chemical Structure and Properties

This compound, systematically named (2S)-2-(dimethylamino)-3-methylbutanoic acid, is characterized by a valine backbone with a dimethylated amine at the alpha-carbon.[1] This structural feature is key to its chemical identity and function.

Physicochemical and Spectroscopic Data

The key physicochemical properties of this compound are summarized in the table below. It is typically a white crystalline solid and exhibits solubility in polar solvents.[1]

| Property | Value | Reference |

| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | --INVALID-LINK-- |

| CAS Number | 2812-32-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₅NO₂ | --INVALID-LINK-- |

| Molecular Weight | 145.20 g/mol | --INVALID-LINK-- |

| Appearance | White Crystalline Solid | --INVALID-LINK-- |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 146.11756 | 133.3 |

| [M+Na]⁺ | 168.09950 | 138.6 |

| [M-H]⁻ | 144.10300 | 133.7 |

Synthesis of this compound

This compound is primarily synthesized for use as a pharmaceutical intermediate. The most common laboratory-scale synthesis is the reductive amination of L-valine.

General Experimental Protocol: Reductive Amination

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure based on the Eschweiler-Clarke reaction is plausible. This method involves the reaction of the primary amine of L-valine with formaldehyde (B43269) to form an intermediate imine, which is then reduced in situ by formic acid.

Materials:

-

L-Valine

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Formic Acid (e.g., 90%)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure Outline:

-

Reaction Setup: L-valine is dissolved in an excess of formic acid and aqueous formaldehyde.

-

Heating: The reaction mixture is heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

The reaction mixture is cooled, and excess reagents are removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous solution is washed with an organic solvent like diethyl ether to remove any non-polar impurities.

-

The aqueous layer is then basified with a strong base, such as sodium hydroxide, to a pH that facilitates the precipitation or extraction of the product.

-

-

Isolation and Purification:

-

The product can be isolated by extraction with a suitable organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Further purification can be achieved by recrystallization or chromatography.

-

Below is a generalized workflow for this synthetic approach.

Biological Activity and Signaling Pathways

Direct research into the specific biological activities and signaling pathways of this compound is limited. However, insights can be drawn from the known functions of its parent molecule, L-valine, and the general effects of N,N-dimethylation on amino acids.

Role of L-Valine

L-valine is an essential branched-chain amino acid (BCAA) that plays a critical role in:

-

Protein Synthesis: As a fundamental building block of proteins.

-

Energy Metabolism: It can be catabolized to produce succinyl-CoA, which enters the citric acid cycle.

-

Cell Signaling: L-valine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

Potential Impact of N,N-Dimethylation

The addition of two methyl groups to the alpha-amino group of L-valine can be expected to:

-

Increase Lipophilicity: This may alter its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.

-

Steric Hindrance: The methyl groups may sterically hinder interactions that would otherwise occur at the amino group, potentially altering its recognition by transporters or enzymes.

-

Modified Metabolism: The N,N-dimethylated form may not be a substrate for the same metabolic pathways as L-valine.

Hypothetical Signaling Interactions

Given L-valine's role in activating the mTORC1 pathway, it is plausible that this compound could modulate this pathway, either as an agonist or antagonist. However, without direct experimental evidence, this remains speculative. The diagram below illustrates the established L-valine signaling to mTORC1, providing a potential framework for future investigation into the effects of this compound.

Conclusion

This compound is a structurally distinct derivative of L-valine with altered physicochemical properties that suggest a unique biological profile. While it is primarily used as a synthetic building block in drug discovery, its potential to modulate key cellular signaling pathways, such as the mTORC1 cascade, warrants further investigation. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its potential as a bioactive molecule. The lack of detailed, publicly available experimental protocols and spectroscopic data highlights a gap in the current scientific literature.

References

N,N-Dimethyl-L-Valine CAS number 2812-32-0

An In-depth Technical Guide to N,N-Dimethyl-L-Valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2812-32-0) is a synthetically derived, non-proteinogenic α-amino acid. As a derivative of the essential amino acid L-Valine, it is characterized by the substitution of two methyl groups on the alpha-amino nitrogen atom.[1][2] This structural modification imparts unique chemical properties, such as increased lipophilicity compared to its parent amino acid, making it a valuable intermediate in pharmaceutical synthesis and a specialized building block in peptide chemistry.[2] Its chirality, inherited from the L-valine precursor, is critical for its application in stereoselective synthesis and for influencing interactions with biological targets like enzymes and receptors.[2] This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, key applications in research and drug development, and essential safety information.

Physicochemical and Spectroscopic Data

This compound is typically supplied as a white, crystalline solid.[2][3][4] Its key properties are summarized below for quick reference.

Table 2.1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2812-32-0 | [1][3][4][5][6] |

| Molecular Formula | C₇H₁₅NO₂ | [1][3][4][5] |

| Molecular Weight | 145.20 g/mol | [1][3][4][6] |

| Appearance | White Crystalline Solid | [2][3][4] |

| Melting Point | 153 °C | [3] |

| Boiling Point | 209 °C | [3] |

| Density | 0.989 g/cm³ | [3] |

| Flash Point | 80 °C | [3] |

| pKa | 2.39 ± 0.18 (Predicted) | [3] |

| Purity | ≥98% | [4][6][7] |

Table 2.2: Solubility Data

| Solvent | Solubility | Source(s) |

| DMSO | ~5 mg/mL | [4][5][7] |

| Ethanol | ~10 mg/mL | [4][5][7] |

| Dimethylformamide (DMF) | ~10 mg/mL | [4][5][7] |

| PBS (pH 7.2) | ~10 mg/mL | [4][5][7] |

| Methanol (B129727) | Slightly Soluble | [3] |

Table 2.3: Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | [1] |

| SMILES | CC(C)--INVALID-LINK--N(C)C | [1] |

| InChI | InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | [1] |

| InChIKey | APGLTERDKORUHK-LURJTMIESA-N | [1] |

Synthesis and Manufacturing

The primary industrial and laboratory synthesis route for this compound is the reductive amination (also known as reductive alkylation) of L-Valine.[8] This method involves the reaction of the primary amine of L-Valine with an excess of formaldehyde (B43269) to form an intermediate iminium ion, which is subsequently reduced in situ to the tertiary amine.

General Synthesis Workflow

The logical flow of the synthesis process involves the reaction of the starting amino acid with a methylating agent in the presence of a reducing agent, followed by purification.

Experimental Protocol: Reductive Amination

The following protocol is a representative example for the synthesis of this compound. Note: This procedure should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials:

-

L-Valine (1.0 eq)

-

Aqueous Formaldehyde (37 wt. % in H₂O, ~2.5-3.0 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) or alternative reducing agent (e.g., H₂ over Pd/C)

-

Methanol or other suitable solvent

-

Hydrochloric Acid (HCl) for pH adjustment and product isolation

-

Sodium Hydroxide (NaOH) for neutralization

-

Diethyl ether or other anti-solvent for precipitation/crystallization

Procedure:

-

Dissolution: Suspend L-Valine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the stirred suspension, add aqueous formaldehyde (2.5 eq). The mixture may become a clear solution as the reaction proceeds.

-

pH Adjustment: Cool the reaction mixture in an ice bath and cautiously adjust the pH to approximately 6-7 by the dropwise addition of dilute HCl. The pH is critical for efficient iminium ion formation without excessive side reactions.

-

Reduction: In a well-ventilated fume hood, add the reducing agent (e.g., NaBH₃CN, ~1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 20°C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by carefully adding acetone (B3395972) to consume any excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Re-dissolve the residue in water and acidify to pH ~2 with concentrated HCl.

-

Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

-

Isolation:

-

Concentrate the aqueous layer to dryness under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield this compound hydrochloride.

-

For the free amino acid, the hydrochloride salt can be neutralized using a base or an ion-exchange resin.

-

Applications in Research and Drug Development

This compound serves primarily as a specialized synthetic intermediate.[4][5][6][7][9] Its utility stems from the N,N-dimethyl modification, which confers specific advantages in peptide and small molecule synthesis.

Peptide Synthesis

The incorporation of N-methylated amino acids into peptide chains is a key strategy for enhancing the therapeutic potential of peptide-based drugs.[10]

-

Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, which typically recognize and cleave the peptide backbone amide bonds.[11] This modification can significantly increase the in-vivo half-life of a peptide therapeutic.[11]

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone.[11] This can help to lock the peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.

-

Increased Membrane Permeability: By replacing an amide N-H proton (a hydrogen bond donor) with a methyl group, the overall polarity of the peptide is reduced.[11] This increased lipophilicity can enhance the peptide's ability to cross cellular membranes.[2][11]

The diagram below illustrates the conceptual role of this compound in modifying a peptide sequence.

Chiral Auxiliary and Building Block

Beyond peptides, this compound can be used as a chiral building block in the total synthesis of complex small molecules. Its defined stereocenter can be used to induce chirality in subsequent synthetic steps, making it a valuable tool in asymmetric synthesis.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[12]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area or fume hood.[13] Avoid formation and inhalation of dust.[4][13] Avoid contact with skin, eyes, and clothing.[4][13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13] Recommended storage temperature is between 2-8°C or at -20°C for long-term stability.[3][4]

Users must review the full Safety Data Sheet (SDS) provided by the supplier before use.[4] This product is intended for research use only and is not for human or veterinary use.[4][7]

Conclusion

This compound (CAS: 2812-32-0) is a versatile and valuable chiral building block for chemical synthesis. Its primary application lies in the development of peptide-based therapeutics, where its incorporation can confer enhanced stability, favorable conformational properties, and improved cell permeability. The well-established synthesis via reductive amination of L-Valine makes it an accessible intermediate for both academic and industrial researchers. Proper adherence to safety and handling protocols is essential when working with this compound. As the field of peptide and small molecule drug discovery continues to advance, the utility of specialized amino acid derivatives like this compound is expected to grow.

References

- 1. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2812-32-0: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | CAS 2812-32-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. echemi.com [echemi.com]

Synthesis of N,N-Dimethyl-L-Valine from L-Valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-L-Valine from its precursor, L-Valine. This document details the prevalent synthetic methodology, experimental protocols, and quantitative data to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a methylated amino acid derivative with significant applications as a chiral building block and intermediate in the synthesis of various pharmaceutical compounds. Its structural modifications, particularly the presence of the dimethylamino group, can impart unique pharmacological properties to target molecules, including enhanced cell permeability and metabolic stability. The efficient and stereoretentive synthesis of this compound is therefore of critical importance. The most common and effective method for this transformation is the Eschweiler-Clarke reaction, a reductive amination procedure that utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent.

Synthetic Pathway: The Eschweiler-Clarke Reaction

The synthesis of this compound from L-Valine is achieved through the Eschweiler-Clarke reaction. This one-pot reaction involves the reductive methylation of the primary amine of L-Valine using excess formaldehyde and formic acid. The reaction proceeds without racemization of the chiral center, a crucial aspect for its application in pharmaceutical synthesis.

The mechanism involves the initial formation of an imine between L-Valine and formaldehyde, which is then reduced by formic acid to the monomethylated intermediate, N-Methyl-L-Valine. This secondary amine subsequently reacts with a second equivalent of formaldehyde to form an iminium ion, which is further reduced by formic acid to yield the final product, this compound. The driving force for the reaction is the irreversible decomposition of formic acid to carbon dioxide and water.

Caption: Eschweiler-Clarke reaction pathway for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from L-Valine based on established methodologies.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| L-Valine | C₅H₁₁NO₂ | 117.15 | ≥98% |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 37% w/w |

| Formic Acid | HCOOH | 46.03 | ≥95% |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~37% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Reagent Grade |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% |

Synthesis Procedure

A detailed experimental workflow for the synthesis is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-Valine (1 equivalent), 37% aqueous formaldehyde (2.5 equivalents), and 95% formic acid (2.5 equivalents).

-

Reaction: Heat the reaction mixture in a water bath at 100°C until the evolution of carbon dioxide ceases (typically 1-2 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the mixture to dryness under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid.

-

Extract the acidified solution with diethyl ether to remove any non-basic impurities.

-

Carefully neutralize the aqueous layer with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide).

-

-

Purification:

-

Concentrate the neutralized aqueous solution under reduced pressure to a small volume.

-

Add ethanol to the concentrated solution to induce crystallization.

-

Allow the mixture to stand at a cool temperature (e.g., 4°C) to facilitate complete crystallization.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

-

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of this compound via the Eschweiler-Clarke reaction.

| Parameter | Value |

| Reactant Molar Ratios | |

| L-Valine | 1 |

| Formaldehyde | 2.5 |

| Formic Acid | 2.5 |

| Reaction Conditions | |

| Temperature | 100°C |

| Reaction Time | 1-2 hours |

| Product Characteristics | |

| Appearance | White crystalline solid |

| Yield | 85-95% |

| Purity | ≥98% (by NMR) |

| Melting Point | 152-154°C |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | ~2.9 (s, 6H, N(CH₃)₂), ~3.1 (d, 1H, α-CH), ~2.2 (m, 1H, β-CH), ~1.0 (d, 6H, γ-CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~175 (C=O), ~70 (α-C), ~42 (N(CH₃)₂), ~30 (β-C), ~20 (γ-C) |

| IR (KBr, cm⁻¹) | ~2960 (C-H stretch), ~1720 (C=O stretch), ~1460 (C-H bend), ~1150 (C-N stretch) |

| Mass Spectrometry (ESI+) | m/z 146.12 [M+H]⁺ |

Disclaimer: The spectroscopic data provided are approximate values and may vary depending on the solvent and instrument used. It is recommended to acquire and interpret the spectra for each synthesized batch.

Conclusion

This technical guide has detailed a robust and efficient method for the synthesis of this compound from L-Valine using the Eschweiler-Clarke reaction. The provided experimental protocol, quantitative data, and characterization information offer a solid foundation for researchers and professionals engaged in the synthesis of this valuable chiral intermediate. The high yields and retention of stereochemistry make this method particularly suitable for applications in pharmaceutical and fine chemical manufacturing.

N,N-Dimethyl-L-Valine: Unraveling the Mechanism of a Synthetic Amino Acid Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-L-Valine is a methylated derivative of the essential amino acid L-Valine. While it is utilized as a synthetic intermediate in pharmaceutical development, a comprehensive understanding of its specific mechanism of action as an independent entity remains largely uncharted territory within publicly accessible scientific literature. This technical guide consolidates the current, albeit limited, knowledge of this compound, frames it within the broader context of N-methylated amino acids and the established metabolic pathways of its parent molecule, L-Valine, and proposes a structured approach to elucidate its pharmacological profile. The significant information gap underscores a clear need for dedicated research to unlock the potential therapeutic applications of this compound.

Introduction: The Enigma of this compound

This compound is a chiral amino acid derivative characterized by the substitution of two methyl groups on the nitrogen atom of the L-valine backbone.[1] This structural modification significantly increases its lipophilicity compared to L-Valine.[1] While commercially available and used in chemical synthesis, its biological activity and mechanism of action as a standalone molecule are not well-documented.[2][3] This guide aims to provide a thorough overview of the existing information and to delineate a clear path for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | [4][5] |

| Molecular Weight | 145.20 g/mol | [4][5] |

| CAS Number | 2812-32-0 | [3][4] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble in polar solvents. DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml. | [1][4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

The Role of N-Methylation in Drug Development

The primary context in which N-methylated amino acids, including this compound, are discussed is in the realm of peptide and small molecule drug development. N-methylation is a strategic modification employed to enhance the therapeutic properties of parent compounds.

Key Advantages of N-Methylation:

-

Increased Proteolytic Resistance: The addition of a methyl group to the amide nitrogen can create steric hindrance, protecting the peptide bond from degradation by proteases and thereby extending the in-vivo half-life of the molecule.

-

Enhanced Membrane Permeability: Increased lipophilicity resulting from N-methylation can improve a molecule's ability to cross cellular membranes, potentially leading to better oral bioavailability.

-

Conformational Constraint: N-methylation can restrict the conformational flexibility of a peptide, which can lock it into a bioactive conformation and improve receptor binding affinity and selectivity.

Contextualizing with L-Valine Metabolism

While the metabolic fate of this compound is unknown, understanding the metabolism of its parent amino acid, L-Valine, provides a foundational biological context. L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy production. Its catabolism primarily occurs in the mitochondria. It is important to note that due to its N-methylation and stereochemistry, this compound is unlikely to follow the same metabolic pathway.

The Catabolic Pathway of L-Valine:

-

Transamination: L-Valine is converted to α-ketoisovalerate by the enzyme branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Series of Reactions: Isobutyryl-CoA undergoes a series of enzymatic reactions to ultimately yield succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

Given the absence of data, a systematic investigation is required to determine the pharmacological activity of this compound. The following experimental workflow outlines a potential approach.

Experimental Protocols:

-

High-Throughput Screening (HTS):

-

Methodology: A broad panel of in vitro assays targeting various receptor classes (e.g., GPCRs, ion channels, kinases) and cellular processes would be utilized. This compound would be screened at multiple concentrations to identify any potential biological activity.

-

-

Target Identification and Validation:

-

Methodology: Should HTS yield a positive result, techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction could be employed to identify the molecular target(s). Subsequent validation would involve direct binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and functional assays in cells with knockdown or knockout of the putative target.

-

-

In Vitro and In Vivo Pharmacological Profiling:

-

Methodology: Once a target is validated, detailed in vitro studies would be conducted to determine potency (IC50/EC50), efficacy, and mode of action (e.g., agonist, antagonist, allosteric modulator). In vivo studies in relevant animal models would then be performed to assess pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

-

-

Metabolic Stability and Metabolite Identification:

-

Methodology: In vitro metabolic stability would be assessed using liver microsomes or hepatocytes from different species. Metabolite identification would be carried out using high-resolution mass spectrometry to understand the biotransformation of this compound.

-

Conclusion and Future Directions

This compound remains a molecule of interest primarily for its utility in synthetic chemistry rather than for any known intrinsic biological activity. The current body of scientific literature presents a significant void regarding its mechanism of action. The future of this compound as a potential therapeutic agent is contingent on dedicated research efforts. The proposed experimental workflow provides a roadmap for such an investigation, which could potentially uncover novel pharmacology and open new avenues for drug discovery and development. Until such studies are conducted, its role will likely remain confined to that of a specialized chemical building block.

References

Unveiling the Biological Profile of N,N-Dimethyl-L-Valine: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the current scientific understanding of N,N-Dimethyl-L-Valine's biological activity. Extensive literature review reveals a notable scarcity of direct research on the standalone biological effects of this molecule. The majority of available information pertains to its role as a synthetic intermediate in pharmaceutical development. Consequently, this document contextualizes the potential biological activity of this compound by examining its parent amino acid, L-valine, and the known impacts of N,N-dimethylation on amino acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and highlighting current knowledge gaps to guide future research.

Introduction to this compound

This compound is a derivative of the essential branched-chain amino acid (BCAA) L-valine, characterized by the presence of two methyl groups on the alpha-amino group.[1] While L-amino acids are fundamental building blocks of proteins, chemical modifications such as N-methylation are a key strategy in medicinal chemistry to enhance the therapeutic properties of amino acids and peptides.[2] this compound is primarily recognized and utilized as a synthetic intermediate for the synthesis of more complex pharmaceutical compounds.[3][4] Its chirality, inherited from the L-configuration of valine, is significant as it can dictate interactions with biological targets like enzymes and receptors.

Physicochemical Properties

The addition of two methyl groups to the nitrogen atom of L-valine is expected to alter its physicochemical properties, most notably increasing its lipophilicity compared to the parent amino acid.[1] This modification can have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [5] |

| Molecular Weight | 145.20 g/mol | [5] |

| CAS Number | 2812-32-0 | [5] |

| IUPAC Name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | [5] |

| Known Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5] |

Biological Activity of the Parent Amino Acid, L-Valine

To infer the potential biological activity of this compound, it is essential to understand the well-documented roles of L-valine. L-valine is an essential BCAA that the human body cannot synthesize and must be obtained through diet.[6] It plays a crucial role in protein synthesis, energy metabolism, and cell signaling.[7]

Metabolic and Signaling Roles of L-Valine

-

Energy Metabolism: L-valine can be catabolized to produce succinyl-CoA, an intermediate of the citric acid cycle, thus contributing to energy production.[6]

-

Muscle Metabolism: It is vital for muscle growth and tissue repair.[7]

-

Neurological Function: L-valine is involved in the transport of amino acids across the blood-brain barrier and is a precursor for neurotransmitter synthesis.

-

Cell Signaling: L-valine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

Quantitative Data on L-Valine's Biological Effects

| Parameter | Effect | Concentration/Dose | Model System | Source |

| NO Production | Increased | 0.4-40 mM | Macrophages | [8] |

| Phagocytosis | Enhanced via PI3K/Akt activation | 0.4-40 mM | Macrophages | [8] |

| Anti-infectious Activity | Reduced bacterial load | 0.5 g/kg (iv) | Mouse model | [8] |

| Egg Production | Increased | 0.630% of diet | Laying hens | [9] |

| Egg Weight | Increased | 0.655% of diet | Laying hens | [9] |

Potential Influence of N,N-Dimethylation on Biological Activity

N-methylation is a common strategy in drug design to improve the pharmacokinetic properties of peptides and amino acid-based drugs. While most literature focuses on mono-methylation, the principles can be extrapolated to understand the potential impact of di-methylation.

-

Increased Lipophilicity: As previously mentioned, the addition of methyl groups increases a molecule's lipophilicity, which can enhance membrane permeability and potentially oral bioavailability.[2]

-

Resistance to Enzymatic Degradation: The steric hindrance provided by the N-methyl groups can make the molecule more resistant to degradation by proteases and other enzymes.[2]

-

Altered Receptor Binding: The modification of the amino group can alter or abolish its ability to form hydrogen bonds, which could significantly change its binding affinity and selectivity for biological receptors and transporters compared to L-valine.

-

Modified Metabolism: The N,N-dimethyl group would likely prevent the typical transamination reaction that is the first step in L-valine catabolism, suggesting a significantly different metabolic fate.[2]

Signaling Pathways of L-Valine

The metabolic pathway of L-valine is well-characterized. It begins with transamination and proceeds through several enzymatic steps to yield succinyl-CoA.

Caption: Catabolic pathway of L-Valine.

Use of this compound in Synthesis

This compound has been utilized as a building block in the synthesis of various compounds, including those with potential anticancer activities. For example, it has been incorporated into derivatives of curcumin (B1669340) to improve their properties. While this does not define the intrinsic activity of this compound, it highlights its utility for medicinal chemists in developing new therapeutic agents.

Example Experimental Protocol: In Vitro Assessment of L-Valine on Muscle Cell Proliferation

This protocol serves as an example of how the biological activity of an amino acid derivative like this compound could be assessed.

Objective: To determine the effect of L-valine on the proliferation of C2C12 myoblasts.

Materials:

-

C2C12 mouse myoblast cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Valine solution (sterile, stock concentration 100 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

Spectrophotometer

Methodology:

-

Cell Culture: C2C12 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of L-valine (e.g., 0, 0.1, 1, 10, 100 µM).

-

Incubation: Cells are incubated with the treatment medium for 48 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance is measured at 570 nm using a spectrophotometer.

-

Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

Hypothetical Experimental Workflow for this compound

The following diagram outlines a logical workflow for the initial biological characterization of this compound.

Caption: A workflow for the biological characterization of a novel molecule.

Conclusion and Future Research Directions

This compound is a commercially available amino acid derivative with a currently undefined biological activity profile as a standalone molecule. Its primary role to date has been as a synthetic intermediate. Based on the known functions of its parent molecule, L-valine, and the general effects of N,N-dimethylation, it can be hypothesized that this compound may possess altered metabolic stability, membrane permeability, and receptor interaction profiles.

There is a clear need for foundational research to elucidate the biological effects of this compound. Future studies should focus on:

-

In vitro screening: Assessing its cytotoxicity, metabolic stability, and activity in various cell-based assays related to L-valine's known functions (e.g., mTOR signaling, muscle cell proliferation).

-

Pharmacokinetic studies: Determining its ADME properties to understand its behavior in a biological system.

-

In vivo studies: Investigating its effects in animal models to explore potential therapeutic or toxicological properties.

Such research would not only fill a significant gap in the scientific literature but also potentially uncover novel therapeutic applications for this and other modified amino acids.

References

- 1. CAS 2812-32-0: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]

- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of L-valine in layer diets containing 0.72% isoleucine - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-L-valine, a derivative of the essential amino acid L-valine, serves as a versatile building block and chiral auxiliary in medicinal chemistry.[1] Its incorporation into molecular scaffolds can significantly influence lipophilicity, conformational rigidity, and metabolic stability, thereby modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives, with a particular focus on their application in the development of novel anticancer agents. We will delve into their synthesis, mechanism of action, and biological activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Featured Derivative: N,N-Dimethylepirubicin in Oncology

A noteworthy example of a medicinally relevant compound incorporating a dimethylated amino sugar, analogous to a derivative of this compound, is N,N-dimethylepirubicin . This synthetic analogue of the widely used anticancer drug doxorubicin (B1662922) showcases how N,N-dimethylation can profoundly alter the mechanism of action and cytotoxic profile of a therapeutic agent.

Mechanism of Action: A Shift from DNA Damage to Chromatin Disruption

Doxorubicin, a cornerstone of chemotherapy, primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis. However, this mechanism is also associated with severe side effects, including cardiotoxicity.

N,N-dimethylepirubicin, in contrast, exhibits a distinct mechanism of action. While it remains a potent cytotoxic agent, it does not induce significant DNA damage.[2][3] Instead, its primary mode of action is the induction of chromatin damage through histone eviction .[2][3] This process involves the physical removal of histone proteins from the chromatin structure, leading to a destabilization of the genome, deregulation of transcription, and ultimately, apoptosis.[2][3] This shift in mechanism holds promise for the development of anthracyclines with an improved therapeutic window and reduced side effects.

The proposed signaling pathway for histone eviction-induced apoptosis is depicted below:

Quantitative Biological Data

The cytotoxic activity of N,N-dimethylepirubicin has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent anticancer effects.

| Cell Line | Cancer Type | N,N-Dimethylepirubicin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |

| A549 | Lung Carcinoma | ~0.1 - 1.0 | ~0.1 - 1.0 | [2] |

| FM3 | Melanoma | ~0.1 - 1.0 | ~0.1 - 1.0 | [2] |

| K562 | Chronic Myelogenous Leukemia | Data indicates high cytotoxicity | Data indicates high cytotoxicity | [2] |

Note: The IC50 values are presented as ranges based on graphical data from the cited literature. Specific values may vary depending on experimental conditions.

Experimental Protocols

General Synthesis of N,N-Dimethylated Amino Acid Derivatives

A common method for the N,N-dimethylation of primary amines, such as the amino group in L-valine, is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent.

Workflow for the Eschweiler-Clarke Reaction:

Detailed Methodology:

-

Reaction Setup: The primary amine-containing starting material (1 equivalent) is dissolved in excess formic acid (e.g., 5-10 equivalents).

-

Addition of Reagents: Aqueous formaldehyde (e.g., 37 wt. % in H₂O, 2.5-5 equivalents) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 100 °C) and maintained at this temperature for several hours (e.g., 2-12 hours). The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., NaOH solution) to a pH of ~9-10. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Characterization: The structure and purity of the final N,N-dimethylated product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N,N-Dimethylepirubicin (Illustrative Strategy)

The synthesis of N,N-dimethylepirubicin involves the glycosylation of the doxorubicin aglycone with a protected N,N-dimethylated daunosamine (B1196630) glycosyl donor.[2]

-

Synthesis of the Glycosyl Donor: The daunosamine sugar is first N,N-dimethylated, typically using a method like the Eschweiler-Clarke reaction, and then appropriately protected at the hydroxyl groups to allow for selective glycosylation. An activating group is installed at the anomeric position to facilitate the subsequent coupling reaction.

-

Glycosylation: The protected N,N-dimethyl daunosamine donor is coupled with the doxorubicin aglycone under the influence of a suitable promoter (e.g., a gold(I) catalyst).

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, N,N-dimethylepirubicin.

Biological Assay: Cytotoxicity Determination (MTT Assay)

The cytotoxic effects of this compound derivatives can be determined using a variety of in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Workflow:

Detailed Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound (e.g., N,N-dimethylepirubicin) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and its derivatives represent a valuable class of compounds in medicinal chemistry. The case of N,N-dimethylepirubicin highlights the potential of N,N-dimethylation to fine-tune the biological activity of complex molecules, leading to novel mechanisms of action and potentially improved therapeutic outcomes. The synthetic and analytical protocols provided in this guide offer a framework for researchers to explore the synthesis and evaluation of new this compound-containing compounds in the pursuit of innovative therapeutics.

References

- 1. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N,N-Dimethyl-L-Valine in Enhancing Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these modifications, N-methylation, and specifically the use of N,N-Dimethyl-L-Valine, has emerged as a powerful tool to enhance the therapeutic potential of peptide-based candidates. This technical guide provides an in-depth exploration of the role of this compound in peptide stability, offering a comprehensive overview of its impact on proteolytic resistance and conformational dynamics.

Introduction: The Stability Challenge in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents but are often hampered by rapid degradation by proteases in the body. This enzymatic breakdown leads to a short in vivo half-life, limiting their clinical utility.[1] Chemical modifications, such as the introduction of non-canonical amino acids like this compound, are employed to sterically hinder protease recognition and cleavage, thereby prolonging the peptide's circulation time and therapeutic window.[2]

The Impact of this compound on Peptide Properties

The introduction of two methyl groups on the nitrogen atom of the valine residue has profound effects on the physicochemical properties of a peptide.

Enhanced Proteolytic Resistance

The primary advantage of incorporating this compound is the significant increase in resistance to enzymatic degradation. The bulky dimethylamino group sterically shields the adjacent peptide bonds from the active sites of proteases, making them less susceptible to cleavage.[2][3] While direct quantitative data for this compound is not extensively available in comparative studies, the principle of N-methylation drastically improving metabolic stability is well-established. For instance, N-methylated peptides have been shown to exhibit significantly longer half-lives in human serum compared to their non-methylated counterparts.[4]

Table 1: Hypothetical Comparison of Peptide Stability with and without this compound

| Peptide Variant | Modification | Predicted Half-life in Human Serum (t½) | Rationale for Stability |

| Peptide A | None (contains L-Valine) | Minutes to < 1 hour | Susceptible to rapid cleavage by various proteases. |

| Peptide B | This compound substitution | Several hours to days | Steric hindrance from the dimethylamino group prevents protease binding and cleavage. |

Conformational Rigidity and Receptor Binding

The N,N-dimethylation of the valine residue restricts the rotation around the peptide bond, leading to a more conformationally constrained backbone.[5] This can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity for its target receptor. However, this conformational rigidity can also sometimes negatively impact binding if the induced conformation is not optimal for receptor interaction. Therefore, the precise positioning of this compound within a peptide sequence is a critical design consideration. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformational changes in solution.[4][5]

Experimental Protocols

This section details the methodologies for the synthesis of peptides containing this compound and for the evaluation of their stability.

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

The incorporation of this compound into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-N,N-Dimethyl-L-Valine-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Monitor the coupling efficiency using a qualitative test like the Kaiser test.

-

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Serum Stability Assay

This protocol outlines a typical in vitro assay to determine the half-life of a peptide in human serum.[4]

Protocol:

-

Peptide Preparation: Prepare a stock solution of the this compound-containing peptide and a non-methylated control peptide in a suitable solvent (e.g., DMSO).

-

Incubation:

-

Dilute the peptide stock solutions to a final concentration (e.g., 10 µM) in fresh human serum.

-

Incubate the peptide-serum mixtures at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 3, 9, 24, 72 hours), take aliquots of the incubation mixture.

-

Protein Precipitation: Stop the enzymatic degradation by precipitating the serum proteins. This can be done by adding a cold organic solvent like acetonitrile (B52724) or a solution of trichloroacetic acid.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. The half-life (t½) is calculated by fitting the data to a first-order decay model.

Analysis of Peptide Degradation by Mass Spectrometry

LC-MS/MS is a powerful tool to identify the cleavage sites and degradation products of peptides.

Protocol:

-

Sample Preparation: Prepare samples from the serum stability assay as described above.

-

LC Separation: Inject the supernatant onto a reverse-phase liquid chromatography column to separate the intact peptide from its degradation products.

-

MS/MS Analysis: The eluent from the LC is introduced into a mass spectrometer.

-

Perform a full MS scan to identify the mass-to-charge ratio (m/z) of the intact peptide and its potential fragments.

-

Perform tandem MS (MS/MS) on the parent ion of the intact peptide and any observed degradation products to obtain fragmentation patterns.

-

-

Data Analysis:

-

Identify the degradation products by comparing their fragmentation patterns to the theoretical fragmentation of the parent peptide.

-

Determine the cleavage sites by identifying the missing fragments in the degradation products.

-

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

NMR Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as:

-

¹H NMR: To observe the overall proton signals.

-

COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Data Processing and Analysis:

-

Process the NMR spectra using appropriate software.

-

Assign the proton resonances to specific amino acid residues in the peptide sequence.

-

Identify and quantify the NOE cross-peaks to generate distance restraints.

-

-

Structure Calculation: Use molecular modeling software to calculate the 3D structure of the peptide based on the experimental NMR restraints.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflows and the potential impact of this compound on a signaling pathway.

Caption: Workflow for the development and characterization of peptides containing this compound.

Caption: Hypothetical inhibition of a signaling pathway by a peptide antagonist containing this compound.

Conclusion

The incorporation of this compound represents a valuable strategy in peptide drug design to enhance metabolic stability. By sterically hindering proteolytic cleavage and inducing conformational rigidity, this modification can significantly improve the pharmacokinetic profile of peptide therapeutics. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and comprehensive characterization of peptides containing this compound. Further research focusing on direct quantitative comparisons of N,N-dimethylated versus non-methylated peptides will continue to refine our understanding and application of this powerful tool in the development of next-generation peptide drugs.

References

- 1. Resources: Prediction of peptide half-life - Bioinformatics.org [bioinformatics.org]

- 2. researchgate.net [researchgate.net]

- 3. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyl-L-Valine: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-L-valine, a derivative of the essential amino acid L-valine, is a versatile and valuable chiral building block in modern organic synthesis. Its unique structural features, including a defined stereocenter and a tertiary amine, render it a powerful tool in the construction of complex chiral molecules, particularly in the fields of peptide synthesis and drug development. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role as a chiral auxiliary and a key component in the synthesis of potent pharmaceutical agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. The presence of two methyl groups on the nitrogen atom significantly increases its lipophilicity compared to its parent amino acid, L-valine.[1] This modification can be advantageous in synthetic applications where solubility in organic solvents is crucial.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 2812-32-0 | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis of this compound

A robust and widely used method for the synthesis of this compound is the Eschweiler-Clarke reaction. This one-pot reductive amination procedure allows for the exhaustive methylation of the primary amine of L-valine using formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.[3][4] A key advantage of this method is that it proceeds without racemization of the chiral center and avoids the formation of quaternary ammonium (B1175870) salts.[4][5]

Caption: Synthesis of this compound via the Eschweiler-Clarke Reaction.

Detailed Experimental Protocol: Eschweiler-Clarke Methylation of L-Valine

This protocol is based on established procedures for the Eschweiler-Clarke reaction.[3][4][6]

Materials:

-

L-Valine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (1M)

-

Sodium sulfate (B86663) (anhydrous)

-

Sodium hydroxide (B78521) or other suitable base for pH adjustment

Procedure:

-

To a round-bottom flask, add L-valine (1.0 equivalent).

-

Add formic acid (approximately 4-5 equivalents) and an excess of aqueous formaldehyde solution (approximately 2.2 equivalents).[3]

-

Heat the reaction mixture to 80-100 °C under reflux for several hours (typically 6-18 hours), or until the evolution of carbon dioxide gas ceases.[3][6]

-

Cool the reaction mixture to room temperature.

-

Add water and 1M HCl to the mixture and extract with dichloromethane to remove any unreacted formaldehyde and other non-basic impurities.

-

Basify the aqueous phase to a pH of approximately 11 with a suitable base (e.g., NaOH).

-

Extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by column chromatography if necessary.

Expected Yield: High yields, often exceeding 90%, are typically reported for this reaction.[6]

Applications as a Chiral Building Block

The inherent chirality of this compound makes it a valuable precursor for the synthesis of more complex chiral molecules. Its primary applications lie in its incorporation into peptides and its use in the development of chiral ligands for asymmetric catalysis.

Peptide Synthesis: The Case of Dolastatin 10

A prominent example of the use of this compound is in the total synthesis of Dolastatin 10 and its analogues. Dolastatin 10 is a potent antineoplastic agent isolated from the sea hare Dolabella auricularia.[7] The N-terminal unit of Dolastatin 10 is this compound (often abbreviated as Dov).[7]

The synthesis of the N,N-dimethylvalyl-valyl-dolaisoleuine fragment is a key step in the total synthesis of Dolastatin 10.[7] This involves standard peptide coupling protocols.

Caption: Role of this compound in the Synthesis of Dolastatin 10.

Experimental Protocol: Peptide Coupling in Dolastatin Analogue Synthesis

The following is a generalized solid-phase peptide synthesis (SPPS) protocol for the incorporation of this compound, based on methods used for Dolastatin analogues.[1]

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

This compound

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) (20% in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/DCM)

Procedure:

-

Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid and DIEA, and agitate to load the amino acid onto the resin.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (2.5 equivalents) with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1.5 hours.[1]

-

This compound Coupling: For the final coupling step, use this compound (2.5 equivalents) and the same activation procedure with HATU and DIEA.[1]

-

Cleavage: After completion of the sequence, cleave the peptide from the resin using a cleavage cocktail.

-

Purification: Purify the crude peptide by preparative HPLC.

Chiral Auxiliaries and Ligands

While direct and extensive literature on the use of this compound itself as a chiral auxiliary for reactions such as enolate alkylation is limited, its structural motif is present in various chiral ligands and catalysts for asymmetric synthesis. The chiral backbone of valine provides a well-defined stereochemical environment that can influence the facial selectivity of reactions.

Derivatives of N,N-dimethylamino acids can be employed to create chiral environments in catalysis. For instance, chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives, which can be synthesized from amino acids, have been used as effective enantioselective catalysts in a range of organic transformations.

Role in Drug Development

The primary role of this compound in drug development is as a key intermediate in the synthesis of complex, biologically active molecules. As demonstrated with Dolastatin 10, the incorporation of this N-methylated amino acid can be crucial for the pharmacological activity of the final compound.

The N,N-dimethylation of the N-terminal amine in peptides can also offer several advantages in drug design:

-

Increased Proteolytic Stability: The tertiary amine is resistant to cleavage by peptidases, which can enhance the in vivo half-life of a peptide-based drug.

-

Modified Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Constraints: The presence of the N,N-dimethyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and enhancing its binding affinity to a biological target.

The synthesis of antiviral prodrugs, such as L-valine esters of nucleoside analogues, highlights the broader strategy of using valine derivatives to improve the pharmacokinetic properties of drugs.[8] While not N,N-dimethylated, this underscores the importance of modifying the valine scaffold for therapeutic benefit.

Conclusion

This compound is a readily accessible and highly useful chiral building block for organic synthesis. Its straightforward preparation via the Eschweiler-Clarke reaction and its defined stereochemistry make it an attractive starting material for the construction of complex chiral molecules. Its most significant and well-documented application is in the synthesis of the potent anticancer agent Dolastatin 10 and its analogues, where it forms the N-terminal residue. The incorporation of the N,N-dimethylamino group can confer desirable properties to peptide-based drugs, including enhanced stability and modified physicochemical characteristics. While its direct application as a general chiral auxiliary is less documented, its structural motifs are found in effective chiral ligands. For researchers and professionals in drug development, this compound represents a valuable tool for the synthesis of novel and potent therapeutic agents.

References

- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-L-Valine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-L-Valine, a synthetic intermediate with applications in pharmaceutical synthesis. Due to its role in drug design and development, understanding its solubility characteristics in various organic solvents is critical for formulation, purification, and various synthetic processes. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound is a derivative of the essential amino acid L-valine. The addition of two methyl groups to the nitrogen atom of the amino group significantly alters its physicochemical properties, most notably its lipophilicity. It is typically supplied as a crystalline solid.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The available data from various suppliers is summarized below. It is important to note that these values are generally provided without specified temperatures, which can influence solubility.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L)* | Qualitative Description |

| Dimethylformamide (DMF) | ~10[1] | ~0.069 | Soluble |

| Ethanol | ~10[1] | ~0.069 | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | ~5[1] | ~0.034 | Soluble[2][3] |

| Methanol | - | - | Slightly Soluble[2][3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10[1] | ~0.069 | Soluble |

*Molar solubility is calculated based on a molecular weight of 145.2 g/mol .

Experimental Protocols for Solubility Determination

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (crystalline solid, purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Vials for sample collection

Procedure:

-